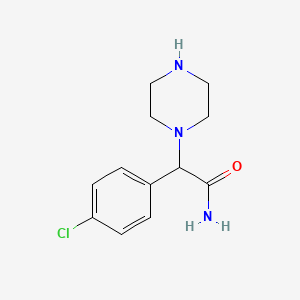

2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-piperazin-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c13-10-3-1-9(2-4-10)11(12(14)17)16-7-5-15-6-8-16/h1-4,11,15H,5-8H2,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVJDQMURFCSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 4-chloroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthesis of 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide

The synthesis typically involves the reaction of piperazine with 4-chlorobenzoyl chloride, followed by acylation with acetic anhydride or acetyl chloride. The general reaction can be summarized as follows:This process may include purification and crystallization steps to obtain the desired hydrochloride form, enhancing its solubility and stability.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A series of N-phenyl derivatives were synthesized and tested in animal models for their effectiveness against seizures. The results indicated that certain compounds showed protective effects in maximal electroshock (MES) seizure models, suggesting potential for treating epilepsy .

Key Findings:

- Several derivatives demonstrated activity in the 6-Hz seizure model, which is relevant for therapy-resistant epilepsy.

- The most effective compounds were noted for their ability to bind to neuronal voltage-sensitive sodium channels, indicating a mechanism for their anticonvulsant action .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A study synthesized various derivatives and assessed their efficacy against multiple bacterial strains using standard antimicrobial testing methods. Some derivatives displayed antimicrobial activity comparable to established antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3 | E. coli | 15 |

| 8 | S. aureus | 18 |

| 11 | P. aeruginosa | 20 |

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems have been extensively studied, particularly regarding serotonin and dopamine receptors. Research indicates that it may serve as a tool compound for neuropharmacological research due to its ability to modulate these systems.

Table 2: Receptor Binding Affinities

| Receptor Type | Binding Affinity (IC50, μM) |

|---|---|

| Serotonin Receptor 5-HT1A | 0.85 |

| Dopamine Receptor D2 | 1.10 |

Case Study 1: Anticonvulsant Screening

In a pharmacological screening of twenty-two new derivatives based on the structure of this compound, several compounds exhibited significant activity against MES-induced seizures in mice. The study employed both in vivo and in vitro methodologies to establish efficacy and safety profiles, with one compound achieving a protection rate of up to 100% at certain dosages .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized derivatives against clinical isolates of pathogens. The results indicated that some compounds not only inhibited growth but also showed synergy when used in combination with conventional antibiotics, suggesting potential for clinical applications in treating resistant infections .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Chlorophenyl Moieties

Table 1: Key Structural and Molecular Comparisons

Functional Group Impact on Bioactivity

3-Oxo-piperazine (): The ketone group introduces hydrogen-bonding capability, which may enhance receptor binding affinity or alter metabolic stability .

Chlorophenyl Derivatives :

- Chlorine Position : The 4-chlorophenyl group is a common feature in antihistamines (e.g., levocetirizine) and pesticides (e.g., fenvalerate), suggesting its role in π-π stacking interactions with aromatic residues in target proteins .

Acetamide vs. Ester Linkages :

- Acetamide-based compounds (e.g., this compound) may exhibit slower hydrolysis rates compared to esters (e.g., fenvalerate), influencing their metabolic pathways and half-lives .

Biological Activity

2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide, commonly referred to as N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide, is a compound that has garnered attention in various fields of medicinal chemistry due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 4-chlorophenyl group and an acetamide moiety. The synthesis typically involves the reaction of piperazine with 4-chlorobenzoyl chloride, followed by acylation with acetic anhydride or acetyl chloride. This method allows for the production of the hydrochloride form, enhancing its solubility and stability for biological studies.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies indicate comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

- Anticancer Potential : Various derivatives of this compound have been evaluated for anticancer activity. Notably, certain analogs exhibited IC50 values in the low micromolar range against cancer cell lines such as HepG2, indicating potential as anticancer agents .

- Neuropharmacological Effects : The compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications as an anticonvulsant and anxiolytic agent .

The biological effects of this compound are primarily mediated through its binding to specific receptors and enzymes:

- Receptor Modulation : The compound has been shown to modulate serotonin receptors, which are crucial in mood regulation and anxiety disorders. Its binding affinity to these receptors may underlie its anxiolytic effects.

- Enzyme Inhibition : Studies suggest that it may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various derivatives found that compounds containing the piperazine structure exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 16 µg/mL |

Anticancer Activity

In another study focused on anticancer properties, several derivatives were tested against HepG2 cells using the MTT assay. The results indicated that some compounds had IC50 values significantly lower than standard treatments.

| Compound | IC50 (µM) | Comparison Standard (IC50 µM) |

|---|---|---|

| Compound D | 3.5 | Sorafenib (6.28) |

| Compound E | 4.0 | 5-Fluorouracil (5.0) |

Q & A

Q. 1.1. What are the established synthetic routes for 2-(4-Chlorophenyl)-2-piperazin-1-ylacetamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves coupling 4-chlorophenylacetic acid derivatives with piperazine under nucleophilic substitution conditions. A key challenge is optimizing reaction yields, which often fall below 10% in multi-step syntheses due to steric hindrance and competing side reactions . To improve efficiency:

- Use coupling agents like EDCI/HOBt to activate carboxylic acid intermediates.

- Optimize solvent polarity (e.g., DMF or dichloromethane) and temperature (40–60°C) to favor amide bond formation .

- Employ Design of Experiments (DoE) to systematically vary catalysts, solvents, and stoichiometry, reducing trial-and-error approaches .

Q. 1.2. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves piperazine ring conformation and chlorophenyl spatial orientation, critical for structure-activity relationship (SAR) studies .

- NMR spectroscopy : H and C NMR confirm regioselectivity of substituents (e.g., distinguishing para-chlorophenyl vs. ortho isomers) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] at 307.12) and detects impurities from incomplete substitution reactions .

Q. 1.3. What in vitro biological assays are appropriate for initial pharmacological profiling?

Methodological Answer:

- Enzyme inhibition assays : Screen for activity against kinases or GPCRs using fluorescence polarization or radiometric assays, given piperazine’s role in CNS-targeting compounds .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549) to identify apoptosis-inducing effects at IC values <10 µM .

- Permeability studies : Employ Caco-2 monolayers to predict blood-brain barrier penetration, leveraging the compound’s logP (~2.5) and polar surface area .

Advanced Research Questions

Q. 2.1. How can computational chemistry tools aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Model interactions with dopamine D2 or serotonin 5-HT receptors to prioritize synthesis of high-affinity analogs .

- Quantum mechanical calculations (Gaussian) : Predict metabolic stability by simulating oxidation pathways at the piperazine nitrogen .

- Machine learning (ADMET predictor) : Train models on existing piperazine derivatives to forecast bioavailability and clearance rates .

Q. 2.2. What strategies resolve contradictory biological activity data across different experimental models?

Methodological Answer:

- Meta-analysis : Aggregate data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .

- Cross-species validation : Compare activity in human vs. rodent primary cells to rule out species-specific receptor polymorphisms .

- Dose-response normalization : Standardize results using Hill slopes and maximal efficacy (E) to account for variability in potency measurements .

Q. 2.3. How can researchers design experiments to elucidate structure-activity relationships (SAR) for piperazine-containing analogs?

Methodological Answer:

- Combinatorial libraries : Synthesize derivatives with substituents at the piperazine nitrogen (e.g., methyl, benzyl) and chlorophenyl positions to map steric and electronic effects .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using linear regression models .

- Cryo-EM or SPR : Resolve binding modes of analogs to target proteins, identifying critical hydrogen bonds or hydrophobic interactions .

Q. 2.4. What advanced reactor designs improve yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Flow chemistry : Minimize degradation of air-sensitive intermediates (e.g., Grignard reagents) using continuous-flow reactors with inert gas purging .

- Microwave-assisted synthesis : Accelerate ring-closure steps in piperazine formation, reducing reaction times from hours to minutes .

- Membrane reactors : Separate byproducts in real-time to drive equilibrium toward product formation .

Q. 2.5. How can machine learning optimize reaction conditions for novel derivatives?

Methodological Answer:

- Reinforcement learning (RL) : Train algorithms on historical reaction data to recommend optimal catalysts, solvents, and temperatures for new analogs .

- Natural language processing (NLP) : Extract tacit knowledge from patents/literature to predict unexplored substituent combinations .

- Bayesian optimization : Efficiently navigate high-dimensional parameter spaces (e.g., pH, pressure) to maximize yield while minimizing cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.